molecular formula C16H19N3O2 B5624228 10-methoxy-5-(4-methylpyrimidin-2-yl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

10-methoxy-5-(4-methylpyrimidin-2-yl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Cat. No. B5624228
M. Wt: 285.34 g/mol
InChI Key: ZLCZLRFCEBNYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes, including condensation, cyclization, and functional group transformations. For instance, compounds with related structures have been synthesized through Mannich reactions, where key intermediates like tetralones are converted to desired products through amino acid derivatives, hydrogenation, and subsequent cyclization steps (Shiotani, Kometani, & Mitsuhashi, 1975).

Molecular Structure Analysis

The molecular structure of compounds similar to 10-Methoxy-5-(4-methylpyrimidin-2-yl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine is typically characterized using techniques like X-ray diffraction, FT-IR spectroscopy, and theoretical calculations such as Hartree-Fock (HF) and Density Functional Theory (DFT) (Gumus et al., 2018). These analyses provide detailed insights into bond lengths, angles, torsion angles, and vibrational frequencies, contributing to a comprehensive understanding of the compound's geometry and electronic structure.

Chemical Reactions and Properties

Chemical reactions involving such compounds often include modifications at specific functional groups to alter chemical properties or enhance biological activity. For example, N-methylation and hydroxy group modifications can significantly impact the compound's analgesic properties, as demonstrated in related studies (Shiotani, Kometani, & Mitsuhashi, 1975). Understanding these reactions is crucial for tailoring the compound for specific scientific or therapeutic applications.

properties

IUPAC Name

10-methoxy-5-(4-methylpyrimidin-2-yl)-2,3,4,6-tetrahydro-1,5-benzoxazocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-7-8-17-16(18-12)19-9-4-10-21-15-13(11-19)5-3-6-14(15)20-2/h3,5-8H,4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCZLRFCEBNYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCCOC3=C(C2)C=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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